molecular formula C8H12O2 B14639926 2-(2-Propynyloxy)cyclopentanol CAS No. 56510-38-4

2-(2-Propynyloxy)cyclopentanol

Cat. No.: B14639926
CAS No.: 56510-38-4
M. Wt: 140.18 g/mol
InChI Key: GOHUQKJPRWXKQH-UHFFFAOYSA-N
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Description

2-(2-Propynyloxy)cyclopentanol is an organic compound with the molecular formula C₈H₁₂O₂. It is a derivative of cyclopentanol, featuring a propynyloxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyloxy)cyclopentanol typically involves the reaction of cyclopentanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the propynyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyloxy)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The propynyloxy group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: 2-(2-Propyl)cyclopentanol or 2-(2-Propene)cyclopentanol.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(2-Propynyloxy)cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Propynyloxy)cyclopentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the propynyloxy group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.

    2-(2-Propynyloxy)ethanol: Similar structure but with an ethyl chain instead of a cyclopentane ring.

    2-(2-Propynyloxy)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-(2-Propynyloxy)cyclopentanol is unique due to the combination of the cyclopentane ring and the propynyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

56510-38-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-prop-2-ynoxycyclopentan-1-ol

InChI

InChI=1S/C8H12O2/c1-2-6-10-8-5-3-4-7(8)9/h1,7-9H,3-6H2

InChI Key

GOHUQKJPRWXKQH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCCC1O

Origin of Product

United States

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